molecular formula C12H7F2NO3 B6388358 5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261912-54-2

5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388358
CAS No.: 1261912-54-2
M. Wt: 251.18 g/mol
InChI Key: ZJSKGYVCZCCEPO-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxyisonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 2,6-difluorophenylboronic acid with 2-hydroxyisonicotinic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 5-(2,6-Difluorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(2,6-Difluorophenyl)-2-hydroxy-1,4-dihydroisonicotinic acid.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorophenylboronic acid
  • 2,6-Difluorophenylacrylate

Uniqueness

5-(2,6-Difluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a difluorophenyl group and a hydroxyisonicotinic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-1-3-9(14)11(8)7-5-15-10(16)4-6(7)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSKGYVCZCCEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687359
Record name 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-54-2
Record name 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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